![molecular formula C12H20Cl2OSi2 B12555046 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one CAS No. 142087-85-2](/img/structure/B12555046.png)
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one: is a unique organosilicon compound characterized by its cyclobutanone core with dichloro and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with chlorinating agents and trimethylsilyl reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dichloro groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups.
Scientific Research Applications
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one involves its interaction with various molecular targets. The compound’s dichloro and trimethylsilyl groups allow it to participate in a range of chemical reactions, influencing molecular pathways and processes. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3,4-dihydronaphthalen-1-one: Shares the dichloro functional group but differs in its core structure.
4,4-Dichloro-2,3-bis(trimethylsilyl)-2-cyclobuten-1-one: Similar in having dichloro and trimethylsilyl groups but with a different ring structure.
Uniqueness
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one is unique due to its cyclobutanone core combined with both dichloro and trimethylsilyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
142087-85-2 |
|---|---|
Molecular Formula |
C12H20Cl2OSi2 |
Molecular Weight |
307.36 g/mol |
IUPAC Name |
2,2-dichloro-3,4-bis(trimethylsilylmethylidene)cyclobutan-1-one |
InChI |
InChI=1S/C12H20Cl2OSi2/c1-16(2,3)7-9-10(8-17(4,5)6)12(13,14)11(9)15/h7-8H,1-6H3 |
InChI Key |
GQCTWLUHAQRJOC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=C1C(=C[Si](C)(C)C)C(C1=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


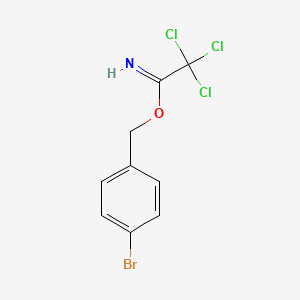
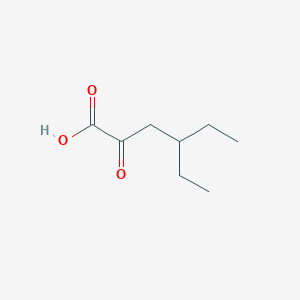
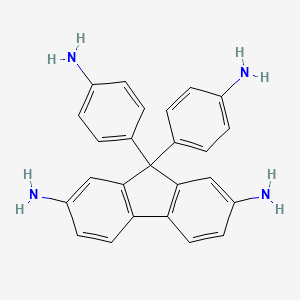
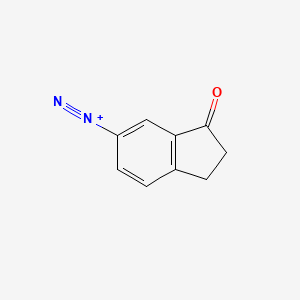
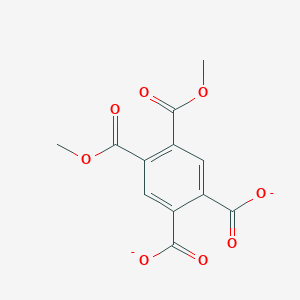
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)

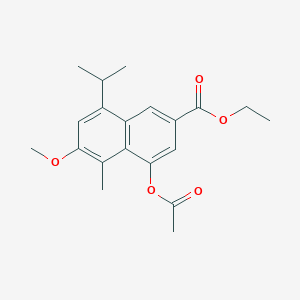
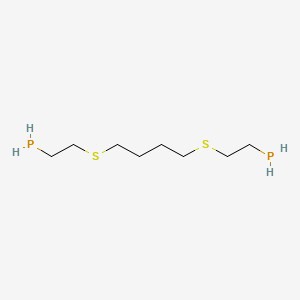
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
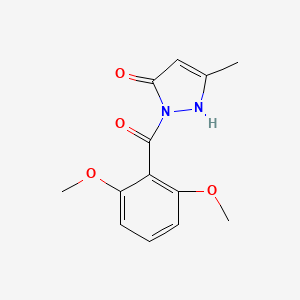
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
